1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353970-77-0): A Strategic Building Block in Medicinal Chemistry
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353970-77-0): A Strategic Building Block in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving pharmacokinetic (PK) properties, target selectivity, and clinical success rates. The pyrrolidine ring is a privileged scaffold in this paradigm, offering unique conformational flexibility through "pseudorotation"[1].
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353970-77-0) is a highly specialized, bifunctional building block designed specifically for modular drug synthesis. By combining an N-acetylated pyrrolidine core with a highly reactive primary alkyl bromide, this molecule allows medicinal chemists to rapidly append a 3D-rich pharmacophore onto existing lead compounds via robust nucleophilic substitution pathways.
Structural Anatomy & Physicochemical Profile
To utilize CAS 1353970-77-0 effectively, one must understand the causality behind its structural design. Every functional group on this molecule serves a distinct chemical purpose, balancing stability with targeted reactivity.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, derived from authoritative chemical repositories[2].
| Property | Value | Structural & Synthetic Implication |
| CAS Number | 1353970-77-0 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C7H12BrNO | Low-molecular-weight fragment, ideal for hit-to-lead optimization. |
| Molecular Weight | 206.08 g/mol | Compliant with the "Rule of 3" for fragment-based drug discovery. |
| SMILES | CC(N1CC(CBr)CC1)=O | Highlights the N-acetyl protection and the exocyclic primary bromide. |
| Typical Purity | ≥95% (GC/NMR) | Required threshold to prevent cross-coupling side reactions. |
Logical Relationship of Structural Features
The utility of this molecule is dictated by three core features:
-
The Pyrrolidine Core: Provides a non-planar, sp3-hybridized framework that enhances the aqueous solubility and 3D spatial coverage of the resulting drug candidate[3].
-
The N-Acetyl Group: The acetylation of the pyrrolidine nitrogen converts a basic, nucleophilic secondary amine into a neutral, unreactive amide. Causality: This prevents intermolecular self-condensation (polymerization) with the bromomethyl group of adjacent molecules, ensuring the reagent remains stable during storage and highly selective during reactions.
-
The 3-Bromomethyl Group: A primary alkyl halide extending from the ring. Causality: Primary bromides possess minimal steric hindrance, making them premier electrophiles for rapid bimolecular nucleophilic substitution (SN2)[4].
Fig 1. Structural features of CAS 1353970-77-0 and their causal impact on molecular design.
Mechanistic Reactivity: The SN2 Paradigm
The primary synthetic application of CAS 1353970-77-0 is as an electrophilic alkylating agent. The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
Because the leaving group (bromide) is attached to a primary carbon, the approach trajectory for an incoming nucleophile is sterically unencumbered. The reaction rate is highly dependent on both the concentration of the nucleophile and the alkyl halide, proceeding through a concerted, pentacoordinate transition state[5]. This concerted mechanism ensures that side reactions, such as E2 eliminations or carbocation rearrangements (SN1), are virtually eliminated, resulting in high-yielding, predictable couplings.
Fig 2. SN2 alkylation workflow using CAS 1353970-77-0 as an electrophilic building block.
Experimental Protocols: Self-Validating Alkylation Workflow
To ensure high scientific integrity and reproducibility, the following protocol details the N-alkylation of a generic secondary amine (e.g., a piperidine derivative) using CAS 1353970-77-0. This protocol is designed as a self-validating system , incorporating specific in-process controls to verify mechanistic success at each stage.
Reagents and Materials
-
Electrophile: 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.1 equivalents)
-
Nucleophile: Target secondary amine (1.0 equivalent)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equivalents) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology & Causality
Step 1: Nucleophile Activation
-
Action: Dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add finely powdered anhydrous
(2.0 eq). Stir at room temperature for 15 minutes. -
Causality:
acts as a mild, heterogeneous acid scavenger. It is basic enough to neutralize the hydrobromide acid generated during the reaction, driving the equilibrium forward, but not strong enough to induce unwanted E2 elimination of the primary bromide. DMF is chosen as a polar aprotic solvent because it solvates the cations ( ) while leaving the nucleophile "naked" and highly reactive, significantly accelerating the SN2 rate[4].
Step 2: Electrophile Addition
-
Action: Add CAS 1353970-77-0 (1.1 eq) dropwise to the stirring suspension.
-
Causality: A slight excess (1.1 eq) of the alkyl bromide ensures complete consumption of the valuable amine nucleophile. Dropwise addition prevents localized concentration spikes that could lead to polyalkylation if primary amines were used.
Step 3: Thermal Activation
-
Action: Elevate the reaction temperature to 60°C and stir for 4–6 hours.
-
Causality: While primary bromides are highly reactive, the steric bulk of the adjacent pyrrolidine ring (β-branching effect) slightly raises the activation energy for the backside attack. Heating to 60°C provides the necessary kinetic energy to traverse the pentacoordinate transition state[5].
Step 4: In-Process Validation (Self-Validation Check)
-
Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Logic: The reaction is deemed successful when the starting amine mass is depleted. Crucially, the mass spectrum of the reaction mixture must show the disappearance of the distinct 1:1 isotopic doublet (M / M+2) characteristic of the bromine atom in CAS 1353970-77-0, replaced by the unified mass of the coupled product.
Step 5: Workup and Isolation
-
Action: Cool the mixture to room temperature, quench with distilled water (5 volumes), and extract with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( mL). -
Causality: The water quench halts the reaction. The repetitive aqueous LiCl/brine washes are a critical physical chemistry technique used to partition the highly polar DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during final isolation. Dry over
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Conclusion
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone is a highly optimized reagent that bridges the gap between structural complexity and synthetic simplicity. By leveraging the predictable kinetics of the SN2 mechanism and the favorable 3D topography of the pyrrolidine ring, drug development professionals can utilize this building block to rapidly generate novel, patentable chemical entities with enhanced biological profiles.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1353970-77-0|1-(3-(Bromomethyl)pyrrolidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
